N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thiazole-imidazole core linked via a thioacetamide bridge. This article compares its structural, synthetic, and spectral characteristics with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-14-12-32-20(27-14)28-19(30)13-33-21-26-11-18(15-5-3-2-4-6-15)29(21)16-7-9-17(10-8-16)31-22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBILCZWIJYPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates thiazole and imidazole rings, which are known for their diverse biological activities. The presence of trifluoromethoxy and phenyl groups enhances its pharmacological profile, potentially impacting its solubility and interaction with biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including drug-resistant ones. The compound may share similar properties due to its structural components, which can interact with microbial enzymes or cell membranes.
2. Anti-inflammatory Properties
Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The compound's ability to modulate immune responses could be linked to its thiazole component, suggesting potential applications in treating inflammatory diseases.
3. Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazole derivatives. The compound's structural features may allow it to interfere with cancer cell proliferation and induce apoptosis. Preliminary data suggest that it may inhibit specific signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting potent antimicrobial efficacy.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in swelling and pain scores compared to controls, alongside reduced levels of TNF-alpha and IL-6 in serum samples.
Case Study 3: Anticancer Activity
A recent study evaluated the anticancer potential using human breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value of 5 µM, indicating strong cytotoxicity. Mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been found to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study: Thiazole Derivatives
A study published in the European Journal of Medicinal Chemistry reported that certain thiazole derivatives effectively inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell survival and proliferation . The compound N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide may share similar mechanisms due to its structural components.
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has been well-documented. Research indicates that these compounds can exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Case Study: Antimicrobial Efficacy
A series of studies have shown that thiazole-based compounds possess broad-spectrum antimicrobial activity. For example, a study demonstrated that specific thiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential application for this compound in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds that activate the aryl hydrocarbon receptor (AhR) have been linked to reduced inflammation in various models.
Case Study: Inhibition of Inflammatory Pathways
In a patent application, it was noted that certain thiazole derivatives function as AhR agonists, which could be beneficial for treating inflammatory disorders . This suggests that this compound may also modulate inflammatory responses through similar pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocyclic Frameworks
The target compound contains a 1H-imidazole ring substituted with phenyl and 4-(trifluoromethoxy)phenyl groups, coupled to a 4-methylthiazole via a thioacetamide linker. Key analogs include:
- Compound 9 () : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
- Compound 21 () : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide.
- Compound 9a (): N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivative with a benzodiazolylphenoxymethyl-triazole appendage.
Table 1: Structural Comparison
Substituent Effects
- Trifluoromethoxy (CF3O) Group : Enhances lipophilicity and metabolic stability compared to methoxy (MeO) or bromo (Br) substituents .
- Thiazole vs. Benzofuran : Thiazole rings (e.g., in the target compound) exhibit stronger electron-withdrawing effects than benzofuran, influencing π-π stacking and target binding .
- Fluorophenyl vs. Trifluoromethoxyphenyl : Fluorine atoms increase electronegativity, while CF3O adds steric bulk and hydrophobicity .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Trifluoromethoxy Signal : Distinct ¹⁹F NMR resonance near -58 ppm for CF3O .
- Aromatic Protons : Imidazole and phenyl substituents show complex splitting in ¹H NMR (e.g., Compound 9 in : δ 7.2–8.1 ppm) .
Table 2: Spectral Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
